molecular formula C8H12ClN3 B14035968 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl

Cat. No.: B14035968
M. Wt: 185.65 g/mol
InChI Key: XXMDQTADCQOHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-6-10-5-8-7(11-6)3-2-4-9-8;/h5,9H,2-4H2,1H3;1H

InChI Key

XXMDQTADCQOHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)CCCN2.Cl

Origin of Product

United States

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